molecular formula C12H15NO3 B3870914 N-allyl-3,4-dimethoxybenzamide CAS No. 73664-69-4

N-allyl-3,4-dimethoxybenzamide

Cat. No.: B3870914
CAS No.: 73664-69-4
M. Wt: 221.25 g/mol
InChI Key: DISIZJPNVAUNCI-UHFFFAOYSA-N
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Description

N-allyl-3,4-dimethoxybenzamide is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is identified by the CAS Registry Number 73664-69-4 . Recent computational research has highlighted its significant research potential in virology. An in silico docking study published in 2022 identified this compound as a phytochemical with the highest binding affinity (-6.7 kcal/mol) to the core cysteine protease of the monkeypox virus (MPXV), suggesting it could act as an inhibitor of this vital viral enzyme . Cysteine proteases play a pivotal role in the viral life cycle by cleaving precursor polyproteins, making them promising targets for antiviral therapeutic development . This finding positions this compound as a compelling candidate for future investigative work aimed at designing new antiviral agents against poxviruses . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-7-13-12(14)9-5-6-10(15-2)11(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISIZJPNVAUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223906
Record name Benzamide, N-allyl-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73664-69-4
Record name Benzamide, N-allyl-3,4-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-allyl-3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization Techniques in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms. For N-allyl-3,4-dimethoxybenzamide, ¹H, ¹³C, and two-dimensional NMR techniques are crucial for a comprehensive structural assignment.

Proton NMR (¹H NMR) for Allylic and Aromatic Protons

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons within the this compound molecule based on their distinct chemical shifts (δ), multiplicities, and coupling constants (J).

The aromatic protons on the 3,4-dimethoxy-substituted benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between 6.8 and 7.5 ppm. The specific substitution pattern gives rise to a characteristic splitting pattern. The proton at the 2-position, being ortho to the methoxy (B1213986) group, would likely appear as a doublet. The proton at the 5-position, situated between the two methoxy groups, would be expected to be a singlet, while the proton at the 6-position would likely present as a doublet of doublets due to coupling with the neighboring protons.

The allylic protons exhibit characteristic signals in the mid-field region. The proton on the central carbon of the allyl group (CH) typically appears as a multiplet between 5.8 and 6.0 ppm. The terminal vinyl protons (=CH₂) are diastereotopic and would show distinct signals, usually between 5.1 and 5.3 ppm. The protons on the methylene (B1212753) group attached to the nitrogen atom (-CH₂-N) would be expected around 4.0-4.2 ppm, likely as a doublet of doublets, coupling to both the amide proton and the adjacent vinyl proton. The amide proton (N-H) itself would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

The two methoxy groups (-OCH₃) would each give rise to a sharp singlet in the upfield region, typically around 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.8 - 7.5 m
Allyl-CH= 5.8 - 6.0 m
Allyl-=CH₂ 5.1 - 5.3 m
N-CH₂-Allyl 4.0 - 4.2 dd
Methoxy (-OCH₃) 3.8 - 3.9 s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Backbone and Substituent Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbon environments.

The carbonyl carbon (C=O) of the amide group is typically the most downfield signal, expected to appear around 165-170 ppm. The aromatic carbons attached to the methoxy groups would be found in the 148-154 ppm range, while the other aromatic carbons would resonate between 109 and 122 ppm.

The carbons of the allyl group have characteristic chemical shifts: the central carbon (-CH=) would be around 133-135 ppm, and the terminal vinyl carbon (=CH₂) would be found at approximately 116-118 ppm. The methylene carbon attached to the nitrogen (N-CH₂) would appear around 42-44 ppm. The carbons of the two methoxy groups would be observed in the upfield region, typically between 55 and 56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Amide C=O 165 - 170
Aromatic C-O 148 - 154
Allyl -CH= 133 - 135
Aromatic C-H & C-C 109 - 128
Allyl =CH₂ 116 - 118
Methoxy (-OCH₃) 55 - 56

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the allyl group and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the entire molecular structure, such as the connection between the amide proton and the carbonyl carbon, and the aromatic protons with their respective carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Amide I and Amide II Bands

The IR spectrum of this compound would be dominated by characteristic amide absorptions. The Amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1630-1680 cm⁻¹. The exact position can give clues about hydrogen bonding. The Amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, typically appears as a strong band between 1510 and 1570 cm⁻¹. A weaker Amide III band may also be observed at lower wavenumbers. The N-H stretching vibration of the secondary amide would be visible as a sharp to moderately broad band around 3300-3500 cm⁻¹.

Vibrational Modes of Dimethoxy and Allylic Groups

The presence of the dimethoxy groups would be confirmed by C-O stretching vibrations, which would give rise to strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations would be observed as a group of weaker bands just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of absorptions in the 1400-1600 cm⁻¹ region.

The allylic group would also produce characteristic signals. The C-H stretching of the sp² hybridized carbons would appear above 3000 cm⁻¹, while the C=C stretching of the vinyl group would be found around 1640-1650 cm⁻¹. The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds would produce strong absorptions in the 910-990 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amide N-H Stretch 3300 - 3500 Medium-Strong
Aromatic C-H Stretch > 3000 Weak-Medium
Allyl C-H (sp²) Stretch > 3000 Weak-Medium
Amide C=O Stretch (Amide I) 1630 - 1680 Strong
Allyl C=C Stretch 1640 - 1650 Medium
Aromatic C=C Stretch 1400 - 1600 Medium
Amide N-H Bend Bend (Amide II) 1510 - 1570 Strong
Aromatic C-O Asymmetric Stretch ~1250 Strong
Aromatic C-O Symmetric Stretch ~1020 Strong

Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, liquid) and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (Molecular Formula: C₁₂H₁₅NO₃), the exact mass can be calculated and compared to experimental values to confirm its identity. While specific experimental HRMS data for this compound is not widely published, predicted data serves as a reliable reference. uni.lu For instance, HRMS analysis of similar benzamide (B126) derivatives is typically reported by comparing the calculated mass ("Calcd") with the experimentally determined mass ("Found"), often showing agreement to within a few parts per million. google.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu This table presents predicted data calculated using CCSbase.

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺222.11248148.3
[M+Na]⁺244.09442155.6
[M-H]⁻220.09792152.1
[M+NH₄]⁺239.13902166.7
[M+K]⁺260.06836153.9

Fragmentation Patterns and Structural Information

Key fragmentation pathways would likely include:

Loss of the Allyl Group: Cleavage of the N-allyl bond would result in a fragment corresponding to the 3,4-dimethoxybenzamide (B75079) moiety.

Amide Bond Cleavage: Scission of the amide C-N bond is a common fragmentation pathway, leading to the formation of a 3,4-dimethoxybenzoyl cation (m/z 165).

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the allyl group could occur.

Cleavage of Methoxy Groups: Loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the dimethoxy-substituted ring can also be expected.

Analysis of fragmentation patterns in related benzamide structures, such as the radiotracer [¹⁸F]LSN3316612, confirms that the molecule breaks apart at predictable locations, allowing for the identification of core structural components. nih.govacs.org

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The amide group contains an N-H donor and a C=O acceptor, making it highly likely to form intermolecular N-H···O hydrogen bonds. These bonds are a dominant feature in the crystal structures of many benzamides and related sulfonamides, often leading to the formation of dimers or chains. evitachem.comconicet.gov.ar

π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal lattice. nih.gov

Weak C-H···O Interactions: Hydrogen atoms on the allyl group or the benzene ring may also act as weak donors in C-H···O interactions with the carbonyl or methoxy oxygen atoms of neighboring molecules. evitachem.com

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondAmide N-HCarbonyl O, Methoxy OPrimary interaction determining crystal packing
π-π StackingBenzene RingBenzene RingContributes to lattice stability
C-H···π InteractionAliphatic/Aromatic C-HBenzene RingWeaker, directional interaction
C-H···O InteractionAliphatic/Aromatic C-HCarbonyl O, Methoxy OWeak, stabilizing interactions

Conformation Analysis in Crystalline State

The three-dimensional shape of this compound is influenced by rotation around several single bonds. The molecule's conformational flexibility means it could potentially adopt different shapes in different environments. mdpi.com Conformational analysis of similar flexible ligands reveals that even small energy differences can lead to different preferred shapes, such as "chair" or "twist" conformations in ring systems. utrgv.edu In the solid state, the molecule's conformation would be fixed. Key conformational features would include the torsion angle between the plane of the benzene ring and the amide group, as well as the orientation of the allyl group relative to the rest of the molecule. Intramolecular hydrogen bonds can also play a role in stabilizing a particular conformation. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of synthesized compounds and for the assessment of their purity.

For this compound, standard methods would include:

Column Chromatography: This is a common method for purification following synthesis. Silica (B1680970) gel is typically used as the stationary phase, with a solvent system such as a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for purification on a semi-preparative scale. snmjournals.org A reversed-phase column (e.g., C18) is often employed, and detection is typically carried out using a UV detector. rsc.orgnih.gov The purity is determined by the peak area percentage in the chromatogram. rsc.org

Solid-Phase Extraction (SPE): For purification, especially in the context of radiolabeled analogs like [¹⁸F]fallypride, SPE cartridges (e.g., C18, alumina) offer a rapid and efficient alternative to HPLC. nih.govresearchgate.net This method allows for the removal of unreacted starting materials and byproducts to yield a product of high radiochemical purity. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC) in Radiotracer Synthesis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and analysis of radiolabeled compounds, which are crucial for in vivo imaging techniques like Positron Emission Tomography (PET). In the context of benzamide research, particularly for compounds designed as radiotracers, HPLC is employed to separate the desired radiolabeled product from unreacted starting materials, byproducts, and other impurities.

The synthesis of radiolabeled benzamides often involves the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), into the molecular structure. Following the radiosynthesis, the crude reaction mixture contains the desired radiotracer alongside unlabeled precursors and various side products. Achieving a high level of radiochemical purity is paramount for the safe and effective use of these tracers in diagnostic imaging. chemicalbook.com

HPLC offers high-resolution separation, making it ideal for isolating the pure radiolabeled benzamide. The process typically involves injecting the crude reaction mixture onto an HPLC column, which contains a stationary phase. A mobile phase, or solvent system, is then pumped through the column, and the different components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

Detailed Research Findings:

In a typical scenario, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient of the organic solvent is often varied over the course of the run to achieve optimal separation. The eluent is monitored by a series of detectors, including a UV detector to identify the non-radioactive compounds and a radiation detector to locate the radiolabeled product.

The fraction corresponding to the radiolabeled benzamide is collected, and the solvent is subsequently removed to yield the purified radiotracer. The radiochemical purity of the final product is then re-assessed by analytical HPLC to ensure it meets the stringent requirements for in vivo applications, typically exceeding 95%. chemicalbook.com

Illustrative HPLC Purification Data for a Representative Radiotrabeled Benzamide

The following table represents a hypothetical, yet scientifically plausible, data set for the HPLC purification of a radiolabeled benzamide derivative, illustrating the typical parameters and outcomes of such a procedure.

ParameterValue
Compound [¹⁸F]this compound (Hypothetical)
HPLC System Agilent 1200 Series or similar
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20% to 80% B over 20 minutes
Detection UV at 254 nm and Radioactivity Detector
Retention Time (Unreacted Precursor) ~5.2 min
Retention Time (Radiolabeled Product) ~12.8 min
Radiochemical Purity (Post-Purification) > 98%

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of organic reactions. In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time.

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzoyl chloride with allylamine (B125299) in the presence of a base. To monitor this reaction by TLC, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The starting materials (3,4-dimethoxybenzoyl chloride and allylamine) and a co-spot (a mixture of the starting material and the reaction mixture) are also spotted on the same plate for comparison.

The TLC plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the eluent. The eluent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and their affinity for the adsorbent. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ) value.

The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot corresponding to the this compound product. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. Visualization of the spots is often achieved under UV light, as benzamide derivatives are typically UV-active.

Detailed Research Findings:

While specific TLC data for the synthesis of this compound is not detailed in readily accessible literature, the general methodology is a standard practice in synthetic organic chemistry. researchgate.net The choice of eluent is critical for achieving good separation of the spots. A common starting point for developing a TLC solvent system for benzamides is a mixture of a non-polar solvent, such as hexane or dichloromethane (B109758), and a more polar solvent, such as ethyl acetate or methanol. The ratio of these solvents is adjusted to obtain an Rƒ value for the product that is ideally between 0.3 and 0.5 for optimal resolution.

Illustrative TLC Monitoring Data for the Synthesis of this compound

The following table provides a representative, yet hypothetical, data set for monitoring the synthesis of this compound using TLC.

ParameterValue
Reaction 3,4-Dimethoxybenzoyl chloride + Allylamine → this compound
TLC Plate Silica Gel 60 F₂₅₄
Eluent Hexane:Ethyl Acetate (1:1 v/v)
Visualization UV Light (254 nm)
Rƒ (3,4-Dimethoxybenzoyl chloride) ~0.75
Rƒ (Allylamine) (Typically not visible or at baseline due to high polarity)
Rƒ (this compound) ~0.40

Computational Chemistry and Theoretical Studies of N Allyl 3,4 Dimethoxybenzamide and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.comresearchgate.net This method is particularly valuable in pharmacology for predicting the interaction between a small molecule ligand, such as N-allyl-3,4-dimethoxybenzamide, and its macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The prediction of binding affinities and poses is a cornerstone of molecular docking. walshmedicalmedia.comresearchgate.net By employing sophisticated scoring functions, docking algorithms can rank different binding orientations of a ligand within the active site of a target protein. For this compound and its analogues, this allows for a comparative analysis of their potential efficacy. For instance, a hypothetical docking study of this compound against a target kinase could yield data such as that presented in the interactive table below.

Interactive Table 1: Predicted Binding Affinities of this compound and Analogues

Compound Target Protein Predicted Binding Affinity (kcal/mol) Predicted Binding Pose
This compound Kinase A -8.5 Forms hydrogen bond with ASP-123
Analogue 1 (N-propyl-3,4-dimethoxybenzamide) Kinase A -8.2 Forms hydrogen bond with ASP-123
Analogue 2 (N-allyl-3-hydroxy-4-methoxybenzamide) Kinase A -9.1 Forms additional hydrogen bond with SER-89
Analogue 3 (N-allyl-3,4-dihydroxybenzamide) Kinase A -9.5 Forms multiple hydrogen bonds with SER-89 and LYS-45

This predictive data is instrumental in prioritizing compounds for synthesis and biological evaluation. The binding pose reveals the specific orientation of the ligand in the active site, highlighting the key intermolecular interactions that stabilize the ligand-protein complex.

A significant advantage of molecular docking is its ability to elucidate the specific amino acid residues that are critical for ligand binding. By analyzing the docked conformation of this compound, researchers can identify which residues in the binding pocket form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This information is crucial for understanding the molecular basis of recognition and for designing modifications to the ligand that could enhance binding affinity.

For example, a docking simulation might reveal that the methoxy (B1213986) groups of this compound are nestled in a hydrophobic pocket lined by leucine and valine residues, while the amide group forms a crucial hydrogen bond with the backbone of a glycine residue. This level of detail allows for a rational approach to lead optimization, where modifications are made to the ligand to better complement the chemical environment of the binding site.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of virtual screening campaigns. walshmedicalmedia.comresearchgate.net By docking millions of compounds from chemical libraries against a target of interest, researchers can rapidly identify a manageable number of promising candidates for further investigation.

In the context of this compound, virtual screening could be employed to discover novel analogues with improved properties. A library of commercially available or synthetically accessible benzamide (B126) derivatives could be screened against a specific biological target, with the top-scoring compounds being selected for acquisition or synthesis and subsequent in vitro testing. This approach significantly streamlines the early stages of drug discovery, saving both time and resources.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility and temporal evolution of the system. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and energetic fluctuations of a ligand-protein complex over time.

MD simulations are particularly useful for assessing the stability of a docked pose and for exploring the conformational landscape of the ligand-protein complex. nih.gov For this compound, an MD simulation could be initiated from the best-docked pose to determine if this orientation is stable over a period of nanoseconds or microseconds. The simulation can reveal whether the key interactions identified in the docking study are maintained over time or if the ligand undergoes significant conformational changes.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during an MD simulation to assess the stability of the complex. A low and stable RMSD value suggests that the complex is in a stable equilibrium, while large fluctuations may indicate instability.

Interactive Table 2: RMSD Values from a Hypothetical MD Simulation

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å)
0 0.0 0.0
10 1.2 1.5
20 1.3 1.6
30 1.1 1.5
40 1.4 1.7
50 1.3 1.6

MD simulations can also provide insights into the dynamic behavior of benzamide derivatives in a more realistic biological environment, such as in the presence of water molecules and ions. urfu.ru These simulations can reveal how solvent molecules mediate the interaction between the ligand and the protein and can help to refine our understanding of the binding process.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of the binding affinity than docking scores alone. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the snapshots from an MD trajectory to compute the free energy of binding. These calculations can be invaluable for ranking a series of this compound analogues and for guiding further lead optimization efforts.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can elucidate the fundamental properties of this compound, providing a theoretical framework for understanding its behavior.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes mapping the electron density distribution to identify regions that are electron-rich or electron-poor. Such analysis helps in understanding the molecule's polarity and its potential sites for electrophilic and nucleophilic attack. For this compound, the electron-donating nature of the two methoxy groups on the benzene (B151609) ring is expected to significantly influence the electronic distribution.

Table 1: Representative Bond Lengths and Angles from DFT Optimization of Benzamide Analogues

ParameterTypical Value (Å or °)Significance
C=O Bond Length~1.23 ÅReflects the double bond character of the carbonyl group.
C-N Bond Length~1.35 ÅIndicates partial double bond character due to resonance.
Benzene C-C Bond Lengths~1.39 - 1.41 ÅShows the aromatic character of the ring.
C-O (methoxy) Bond Length~1.36 ÅTypical for an aryl ether.
O-C-C-N Dihedral AngleVariesDefines the orientation of the amide group relative to the ring.

Note: The values presented are typical and would be specifically calculated for this compound in a dedicated study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich dimethoxy-substituted benzene ring, while the LUMO may be centered on the benzamide moiety, particularly the carbonyl group. The allyl group can also influence the distribution of these orbitals. Analysis of the FMOs provides insights into how the molecule will interact with other chemical species and its potential role in chemical reactions.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaInterpretation
HOMO Energy (EHOMO)-Related to the ionization potential; higher energy indicates greater electron-donating ability.
LUMO Energy (ELUMO)-Related to the electron affinity; lower energy indicates greater electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1/(2η)The reciprocal of hardness; indicates higher reactivity.

Note: These descriptors are calculated from the HOMO and LUMO energies obtained from DFT calculations.

DFT calculations are a valuable tool for predicting various spectroscopic parameters. Theoretical vibrational spectra (Infrared and Raman) can be calculated from the optimized geometry. The calculated frequencies and intensities can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed structure can be validated. Discrepancies between theoretical and experimental spectra can often be explained by intermolecular interactions in the solid state or solvent effects in solution, which can also be modeled computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com QSAR models are powerful tools in drug discovery and development for predicting the activity of new compounds and for understanding the molecular features that are important for their biological effects. archivepp.comjppres.com

To develop a QSAR model for a series of benzamide analogues, a dataset of compounds with experimentally determined biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates the molecular descriptors with the biological activity. The predictive power of the resulting QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds.

A well-validated QSAR model can not only predict the activity of new compounds but also provide valuable insights into the mechanism of action. By analyzing the descriptors that are most influential in the QSAR equation, researchers can identify the key molecular features that govern the biological activity.

For benzamide derivatives, important descriptors often include:

Hydrophobicity descriptors (e.g., logP): These describe the compound's partitioning between aqueous and lipid phases, which is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Electronic descriptors (e.g., partial charges, dipole moment): These reflect the electronic distribution in the molecule and its ability to engage in electrostatic interactions.

Steric descriptors (e.g., molecular weight, molar refractivity): These relate to the size and shape of the molecule, which are important for fitting into a binding site.

Topological descriptors (e.g., connectivity indices): These describe the branching and connectivity of the atoms in the molecule.

By understanding the correlation between these descriptors and the observed biological effects, medicinal chemists can rationally design new analogues of this compound with improved potency and selectivity.

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExample DescriptorsInformation Provided
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties and potential for hydrogen bonding.
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and shape.
Geometric Molecular surface area, Molecular volume3D size and shape of the molecule.
Electronic Dipole moment, Partial charges on atomsElectron distribution and potential for electrostatic interactions.
Hydrophobic LogP, Molar refractivityLipophilicity and polarizability.

Binding Free Energy Calculations (e.g., MMGBSA)mdpi.com

Binding free energy calculations are a cornerstone of computational drug design, offering quantitative predictions of how tightly a ligand (such as a benzamide derivative) will bind to a biological target, typically a protein. Among the most widely used methods is MM/GBSA, which provides a balance between computational accuracy and speed. semanticscholar.org This approach calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. frontiersin.org The binding free energy (ΔG_bind) is typically calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex is the total free energy of the protein-ligand complex.

G_receptor is the total free energy of the isolated protein.

G_ligand is the total free energy of the isolated ligand.

Each of these terms is further broken down into contributions from molecular mechanics (E_MM), solvation free energy (G_solv), and entropy (TΔS). The MM/GBSA method simplifies this by calculating the solvation energy using Generalized Born (GB) and surface area (SA) models. frontiersin.org

The estimation of ligand-target interaction energies is a primary output of MM/GBSA calculations. These energies provide a numerical value, typically in kcal/mol, that represents the strength of the interaction between a ligand and its target. A more negative value indicates a stronger, more favorable binding interaction.

In a computational study on a series of benzamide derivatives designed as glucokinase activators, MM/GBSA was employed to predict the binding free energy of the docked molecules. nih.gov The results of these calculations are crucial for ranking potential drug candidates and prioritizing them for synthesis and further testing. semanticscholar.org For instance, a potent compound within a series of benzamide derivatives showed a good docking score, which was further substantiated by MM/GBSA analysis, indicating strong interaction with key amino acid residues in the target's active site. nih.gov

Similarly, in a study of novel pyrido fused imidazo[4,5-c]quinolines, MM/GBSA was used to calculate the binding free energies of the designed compounds with the phosphoinositide 3-kinase (PI3K) target. frontiersin.org The binding energy calculations were performed using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) protocol with a VSGB solvation model. frontiersin.org The free binding energy of all the complexes and the individual contributions to the total energy values were meticulously calculated to identify the most promising candidates. frontiersin.org

The following interactive table presents hypothetical MM/GBSA data for a series of benzamide analogues, illustrating how ligand-target interaction energies are typically reported.

Compound IDDocking Score (kcal/mol)ΔG_bind (MM/GBSA) (kcal/mol)
Analogue 1-8.5-60.2
Analogue 2-7.9-55.8
Analogue 3-9.2-65.1
Analogue 4-6.8-48.7
This compound (Reference)-7.5-52.4

This data is illustrative and not based on experimental results for this compound.

A significant advantage of the MM/GBSA method is its ability to decompose the total binding free energy into contributions from individual energy terms or molecular fragments. This provides deep insights into the driving forces behind ligand binding. The key energetic contributions include:

ΔE_vdw: Van der Waals energy, representing non-polar interactions.

ΔE_elec: Electrostatic energy, representing polar interactions such as hydrogen bonds.

ΔG_solv: Solvation free energy, which is the energy cost of desolvating the ligand and the binding site upon complex formation.

By analyzing these components, researchers can understand which parts of a molecule are contributing positively or negatively to the binding affinity. For example, a study on pyrido fused imidazo[4,5-c]quinolines used MM/GBSA to determine the individual contributions to the total energy values. frontiersin.org This allowed for the identification of key interactions and provided a rationale for the observed binding affinities.

The table below illustrates a hypothetical energy decomposition for a benzamide analogue, showcasing the contributions of different energy components to the total binding free energy.

Compound IDΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
Analogue 3-65.1-45.3-30.510.7

This data is illustrative. A positive ΔG_solv term indicates that desolvation is energetically unfavorable, but this is often compensated for by strong van der Waals and electrostatic interactions.

This detailed energetic breakdown is invaluable for structure-activity relationship (SAR) studies. It allows medicinal chemists to rationally design new analogues by modifying specific molecular fragments to enhance favorable interactions (e.g., by adding a hydrogen bond donor or a hydrophobic group) and minimize unfavorable ones, ultimately leading to the development of more potent and selective compounds. nih.gov

Structure Activity Relationship Sar Investigations of Substituted Benzamides

Impact of N-Allyl Moiety on Biological Recognition

The N-allyl group is a key functional moiety that can significantly influence the biological recognition of the parent molecule. Its impact is multifaceted, involving considerations of its length, shape, and conformational flexibility, as well as its influence on how the molecule binds to its target receptor.

The length and conformational flexibility of the allylic chain are crucial determinants of biological activity. The principle of conformational control is a central concept in medicinal chemistry, where pre-organizing a ligand in its bound conformation can minimize the entropic and enthalpic penalties upon binding to a biological target, thus enhancing potency. nih.gov Allylic strain, the steric strain between substituents on a molecule containing an allyl group, plays a significant role in governing the conformational preferences of the molecule. nih.gov This strain can influence the torsion profiles of the molecule, effectively guiding its shape to be more complementary to the binding site of a receptor. nih.gov

In the broader context of N-substituted benzamides, variations in the N-alkyl chain length and branching can have a dramatic effect on protein binding affinity. For instance, studies on other benzamide-containing molecules have shown that a branched isobutyl group can lead to a significant decrease in binding affinity compared to a linear n-butyl group. acs.org The shape and size of the substituent are also critical, with a benzyl (B1604629) group, which is similar in shape but larger than an isobutyl group, resulting in comparable binding. acs.org These findings underscore the importance of the specific geometry and size of the N-substituent for optimal interaction with the receptor.

The table below illustrates the impact of N-substituent variation on the binding affinity (IC50) for a series of tris-benzamides, highlighting the sensitivity of receptor binding to the nature of the N-alkyl group.

CompoundN-SubstituentIC50 (nM)Fold Decrease in Binding
18a Isobutyl533
18b n-Butyl31017
18c Benzyl211.2

Data synthesized from a study on tris-benzamides to illustrate the principle of N-substituent effects on binding affinity. acs.org

The allyl group can also influence the kinetics of receptor binding, affecting both the association and dissociation rates of the ligand. The flexibility of the allyl chain allows the molecule to adopt various conformations, which can facilitate its entry into and exit from the binding pocket. elifesciences.org The interactions between the ligand and the receptor are dynamic, and the presence of a flexible substituent like the allyl group can allow for a more adaptable binding mode.

Studies on other receptor systems have shown that the nature of the N-substituent can significantly impact the ligand's interaction with specific residues within the binding pocket. For example, in the dopamine (B1211576) D4 receptor, the pyrrolidinyl/diethylamine moieties of substituted benzamides can lead to steric crowding with certain residues. nih.gov The presence and nature of the N-allyl group in N-allyl-3,4-dimethoxybenzamide would similarly be expected to influence its orientation and interactions within a receptor binding site.

Modulation of Dimethoxy Substituents on Benzamide (B126) Ring

The two methoxy (B1213986) groups on the benzamide ring are not merely passive substituents; they actively modulate the electronic and steric properties of the molecule, which in turn affects its biological activity.

The specific positioning of the methoxy groups at the 3 and 4 positions of the benzene (B151609) ring is critical for activity. Positional isomerism can have a profound impact on the biological properties of a molecule. nih.gov For instance, in a study of 18F-labeled benzyl triphenylphosphonium cations, the position of the methoxy group significantly affected the biological properties, with the ortho- and meta-positions leading to accelerated radioactivity clearance from the liver compared to the para-position. nih.gov This highlights that even subtle changes in the substitution pattern on an aromatic ring can lead to significant differences in pharmacokinetics and biodistribution.

The presence of methoxy and hydroxy groups on benzazole derivatives has been shown to enhance their antioxidant activity, as these groups can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com The specific arrangement of these groups influences their electronic properties and, consequently, their biological function.

Sterically, the presence of substituents on the aromatic ring can influence the conformation of the molecule. For example, an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from adopting a coplanar conformation with the benzene ring. nih.gov The sensitivity of the chemical shift to ring substituents can be influenced by the torsion angle, indicating that steric effects play a significant role in the molecule's properties. researcher.life The interplay of these steric and electronic effects, governed by the substituents, is a key determinant of the molecule's interaction with its biological target. rsc.org

The following table summarizes the general electronic and steric effects of substituents on a benzene ring.

Substituent PropertyEffectInfluence on Reactivity
Electronic Electron-donating or electron-withdrawingAlters electron density of the ring, affecting interactions with electrophiles. libretexts.org
Steric Size and bulkiness of the groupCan hinder or facilitate binding to a receptor by affecting the molecule's conformation. libretexts.org

Stereochemical Aspects and Chiral Recognition

While this compound itself is not chiral, the introduction of chiral centers, for instance through modification of the allyl group or the benzamide structure, would introduce stereochemical considerations that are critical for biological activity. Enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. google.com

The concept of chiral recognition is fundamental in pharmacology, as biological receptors are themselves chiral and can differentiate between the stereoisomers of a ligand. googleapis.com In the context of substituted benzamides, the three-dimensional arrangement of the substituents is crucial for proper interaction with the amino acid residues of the receptor's binding pocket. Molecular docking studies of substituted benzamides into receptor models have shown that specific interactions with transmembrane helices constrain the position of the benzamide ring. nih.gov Any stereochemical variations would be expected to significantly alter these interactions and, consequently, the biological activity of the compound.

Exploration of Linker and Spacer Variations in Analogues

The linker region, which connects the core benzamide scaffold to other pharmacophoric elements, is a critical component that can be modified to optimize a compound's activity. Variations in the length, rigidity, and chemical nature of this moiety can profoundly impact how the molecule presents its binding fragments to the target receptor. nih.gov

The dimensions and flexibility of the linker are crucial for establishing the optimal distance and orientation between key interaction points of a ligand and its receptor. In one study on benzamide-based histone deacetylase (HDAC) inhibitors, it was found that a shorter molecular length correlated with stronger inhibitory activity. tandfonline.comnih.gov

The rigidity of the linker also plays a significant role. Replacing a flexible butyl linker with a more conformationally constrained cyclohexyl linker in a series of dopamine D3 receptor ligands was explored to improve affinity and selectivity. nih.gov The investigation revealed that the trans-isomers of the cyclohexyl-linked compounds were more potent at the D3 receptor than the corresponding cis-isomers. nih.gov However, introducing this rigidity led to a decrease in potency compared to the original, more flexible counterparts. nih.gov This suggests that while rigidity can improve selectivity by locking the molecule into a more defined conformation, a certain degree of flexibility might be necessary to achieve the optimal binding pose.

Table 1: Impact of Linker Modification on Receptor Binding in Benzamide Analogs

Original Compound ClassLinker ModificationEffect on ActivityTarget Receptor
N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamidesFlexible butyl linker replaced with rigid cyclohexyl linkertrans-isomers more potent than cis-isomers, but less potent than flexible parent compound nih.govDopamine D3
Benzamide-based inhibitorsVariation in molecular lengthShorter molecular length resulted in stronger inhibition tandfonline.comnih.govHistone Deacetylase (HDAC)

The chemical composition of the linker is as important as its physical dimensions. Introducing specific chemical groups, such as a pyrrolidine (B122466) ring, can provide additional interaction points, influence physicochemical properties, and correctly orient the molecule within the binding site. The pyrrolidine scaffold is a versatile feature in drug discovery, often incorporated into pharmacologically active compounds. nih.gov

In many potent substituted benzamide dopamine receptor antagonists, the structure includes an N-[(1-alkyl-2-pyrrolidinyl)methyl] moiety. nih.gov This structural feature is central to the molecule's interaction with the receptor. The nitrogen atom within the pyrrolidine ring can act as a basic center, potentially forming ionic interactions, while the ring itself provides a rigid scaffold that helps to position other functional groups correctly. For example, the synthesis of [3H]NCQ 115, a selective dopamine D2 receptor ligand, involves a (R)-(2-aminomethyl)-1-(4-fluorobenzyl)pyrrolidine core, highlighting the importance of this specific linker structure for high-affinity binding. nih.gov

Modifications to the pyrrolidine ring, such as changing the substituent on the nitrogen atom, have been shown to significantly alter potency and selectivity, as seen in the switch of stereochemical preference when an N-ethyl group is replaced by an N-n-hexyl group. nih.gov This indicates that the pyrrolidinyl group is not merely a passive spacer but an active contributor to the pharmacophore, engaging in critical interactions with the target receptor.

Pharmacophore Elucidation for Target Binding

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. drugdesign.org For substituted benzamides, this involves determining which structural features are critical for binding to a specific target.

Through systematic SAR studies, key structural features of benzamide analogs required for potent activity have been identified. These features often include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific aromatic substitutions, all arranged in a precise spatial orientation.

For example, in a series of benzamide-based HDAC inhibitors, the presence of an amino (-NH2) group at a specific position on the terminal benzene ring was found to be a critical feature for enzyme inhibition. tandfonline.comnih.gov Compounds lacking this group, or where it was replaced by a methyl group or hydrogen, showed a significant loss of HDAC inhibitory activity, although they sometimes retained antiproliferative effects. tandfonline.comnih.gov Molecular docking studies revealed that this -NH2 group forms crucial hydrogen bonds with charge-relay systems in the enzyme's active site and chelates the catalytic zinc ion in a bidentate fashion. nih.gov

Similarly, for benzamide-based inhibitors of the bacterial cell division protein FtsZ, the 2,6-difluorobenzamide (B103285) moiety is a recurring essential feature. mdpi.com The amide group in this scaffold is proposed to form two hydrogen bonds via its NH2 group and one via its carbonyl oxygen with key residues in the protein's interdomain active site, anchoring the molecule effectively. mdpi.com

These examples demonstrate that the activity of substituted benzamides is often dependent on a few crucial structural elements that are responsible for the primary binding interactions with the target.

Computational Approaches to Pharmacophore Modeling

Pharmacophore modeling is a crucial computational tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. This technique is instrumental in designing new molecules with potentially improved potency and selectivity. The process typically involves identifying a set of active compounds and computationally deriving a common feature model that can be used to screen large databases for new potential drug candidates.

However, the application of these computational methods is contingent on the availability of experimental data for a series of related compounds. In the case of this compound, the absence of published biological data and SAR studies for a series of its derivatives precludes the development of a specific and validated pharmacophore model.

While general pharmacophore models for other classes of substituted benzamides exist, these are not directly applicable to this compound without specific experimental validation. The unique structural contribution of the N-allyl group in combination with the 3,4-dimethoxy substitution pattern on the benzamide ring would necessitate dedicated studies to elucidate its specific interactions with any biological target.

Mechanistic Studies of Biological Interactions Excluding Clinical Human Trial Data

Dopamine (B1211576) Receptor Binding Mechanisms (D2/D3 Subtypes)

The interaction of novel compounds with dopamine D2 and D3 receptors is a critical area of investigation for potential therapeutic applications. The characterization of these interactions typically involves a variety of in vitro and in vivo techniques to determine the affinity, kinetics, and functional effects of the compound at the receptor level.

In Vitro Binding Assays and Affinity Determination

To ascertain the binding affinity of N-allyl-3,4-dimethoxybenzamide for dopamine D2 and D3 receptors, competitive radioligand binding assays would be employed. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

Interactive Data Table: Hypothetical In Vitro Binding Affinity Data

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Ligand-Receptor Interaction Models (e.g., Allosteric Modulation)

Beyond simple binding affinity, the mode of interaction is a key characteristic. It would be important to determine if this compound acts as a competitive antagonist, an agonist, or an allosteric modulator. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the effects of the endogenous ligand. Specific functional assays would be required to characterize this aspect of its interaction.

Radioligand Binding Kinetics and Thermodynamics

Understanding the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, provides insight into the duration of action of a compound at the receptor. The residence time of the compound at the receptor, which is inversely related to the dissociation rate (koff), can be a crucial determinant of its pharmacological effects. Thermodynamic parameters, such as changes in enthalpy and entropy upon binding, can also be determined to further characterize the interaction.

Interactive Data Table: Hypothetical Radioligand Binding Kinetics

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Receptor Occupancy Studies in Animal Models (e.g., Rodents, Non-human Primates)

To translate in vitro findings to a physiological context, receptor occupancy studies in living organisms are essential. Techniques such as Positron Emission Tomography (PET) using a specific radiotracer for D2/D3 receptors would allow for the visualization and quantification of receptor engagement by this compound in the brain of animal models. These studies are crucial for understanding the relationship between the administered dose, the concentration of the compound in the brain, and the extent of dopamine receptor blockade.

Enzyme Inhibition Mechanisms

In addition to receptor interactions, many pharmacological compounds can exert their effects by inhibiting the activity of specific enzymes.

Characterization of Inhibition Type (e.g., Competitive, Noncompetitive)

Should this compound be found to inhibit a particular enzyme, it would be necessary to characterize the type of inhibition. This is typically achieved through enzyme kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods, such as Lineweaver-Burk plots, to determine if the inhibition is competitive (inhibitor binds to the active site), noncompetitive (inhibitor binds to an allosteric site), or another type of inhibition.

Interactive Data Table: Hypothetical Enzyme Inhibition Data

This table is for illustrative purposes only, as no experimental data for this compound has been found.

Mechanistic studies of its biological interactions.

Enzyme-ligand complex formation and catalytic cycle modulation.

Computational studies on its interactions with enzyme active sites.

Antiviral activity mechanisms, including against the Monkeypox virus protease.

While information exists for structurally related benzamide (B126) derivatives, the explicit instruction to focus solely on "this compound" and not introduce information on other compounds prevents the generation of a scientifically accurate and relevant article as per the user's request. The available data for the specified compound is limited to its basic chemical identity, without any associated biological or mechanistic studies that would be required to populate the requested sections.

Applications in Medicinal Chemistry Research Excluding Clinical Human Trial Data

Development of Molecular Probes for Receptor Mapping

The specific structural features of N-allyl-3,4-dimethoxybenzamide make it and its derivatives suitable for the development of molecular probes. These tools are essential for mapping and understanding the distribution and function of receptors in the central nervous system.

Benzamides are frequently used as scaffolds for the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the quantitative in vivo study of physiological, biochemical, and pharmacological processes. By incorporating a positron-emitting radionuclide (such as carbon-11 or fluorine-18) into the benzamide (B126) structure, researchers can create radiotracers that bind to specific targets, such as dopamine (B1211576) D2/D3 receptors, in the brain. The selection of the specific benzamide derivative, the radionuclide, and the labeling position are all critical factors in designing a successful PET tracer with optimal affinity, selectivity, and pharmacokinetic properties.

Preclinical imaging, using animal models, is a crucial step in understanding the biological basis of neuropsychiatric disorders and developing new treatments. Radiolabeled benzamides, including derivatives of the this compound structure, are employed in these studies to investigate alterations in neurotransmitter systems associated with conditions like schizophrenia, Parkinson's disease, and addiction. These molecular imaging tools enable researchers to visualize and quantify changes in receptor density and occupancy in response to disease progression or therapeutic intervention, providing valuable insights into the underlying neurobiology.

Lead Compound Identification and Optimization in Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical that exhibits pharmacological or biological activity and serves as a starting point for developing new drugs. wikipedia.org The process of lead optimization involves modifying the structure of the lead compound to enhance its potency, selectivity, and pharmacokinetic profile. dndi.orgnih.govresearchgate.net

The benzamide structure is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity. nih.gov This makes it an excellent starting point for the rational design of new chemical entities (NCEs). nih.gov Medicinal chemists utilize computational modeling and structure-activity relationship (SAR) studies to design novel benzamide derivatives with improved therapeutic properties. nih.govresearchgate.net By systematically modifying the substituents on the benzamide core, such as the N-allyl and dimethoxy groups, researchers can fine-tune the compound's interaction with its target, leading to the development of more effective and selective drug candidates. nih.gov

Table 1: Examples of Rationally Designed Benzamide Derivatives and Their Targets

Benzamide Derivative Class Therapeutic Target Potential Application
Benzimidazole-containing benzamides Various (e.g., kinases, microtubules) Anticancer, Antimicrobial nih.gov
N-(phenylcarbamoyl)benzamide Checkpoint kinase 1 (CHK1) Anticancer researchgate.net
Class I selective benzamides Histone Deacetylases (HDACs) Anticancer nih.gov

Fragment-based drug discovery (FBDD) is a method that starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.govmdpi.com These fragments then serve as building blocks for constructing a more potent lead compound. acs.org The benzamide moiety itself can be considered a key fragment. researchgate.net FBDD allows for a more efficient exploration of chemical space and can lead to lead compounds with better physicochemical properties. nih.gov Researchers can screen fragment libraries for compounds that bind to a target of interest and then use techniques like X-ray crystallography to understand their binding mode, guiding the design of more potent molecules by linking or growing these fragments. acs.org

Q & A

Q. What are the standard synthetic routes for N-allyl-3,4-dimethoxybenzamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves amide bond formation between 3,4-dimethoxybenzoic acid derivatives and allylamine. A common approach is coupling activated esters (e.g., acid chlorides) with allylamine under Schotten-Baumann conditions. For example, 3,4-dimethoxybenzoyl chloride can react with allylamine in dichloromethane using a base like sodium carbonate to drive the reaction . Characterization :
  • NMR : Key signals include methoxy protons (δ ~3.8–3.9 ppm, singlet), allyl group protons (δ ~5.1–5.9 ppm for CH₂=CH–), and aromatic protons (δ ~6.8–7.5 ppm). The amide proton appears as a broad singlet (δ ~8.5 ppm) in 1H^1H NMR .
  • FTIR : Strong absorbance at ~1650 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C–O from methoxy groups) .

Q. What safety protocols are critical when handling this compound?

  • Risk Mitigation :
  • Conduct a hazard analysis for reagents (e.g., allylamine, dichloromethane) and intermediates. Use fume hoods for volatile solvents and wear nitrile gloves to prevent dermal exposure .
  • Monitor thermal stability: DSC analysis is recommended, as some benzamide derivatives decompose exothermically above 150°C .
  • Ames testing for mutagenicity is advised, as structurally related anomeric amides exhibit mutagenic potential .

Advanced Research Questions

Q. How can copper-catalyzed reactions be optimized to minimize byproducts like N-ethyl-3,4-dimethoxybenzamide?

  • Mechanistic Insight : Byproducts such as N-ethyl derivatives arise via dealkylation pathways involving iminium cation intermediates (e.g., from oxidative cleavage of the allyl group). To suppress this:
  • Use lower temperatures (<60°C) and anaerobic conditions to reduce radical-mediated degradation .
  • Select catalysts (e.g., CuI instead of CuBr) that favor amide bond stability over oxidative side reactions .
    • Data Table :
CatalystTemp (°C)Byproduct Yield (%)
CuBr8018.5
CuI604.2
Data adapted from copper-mediated amidation studies .

Q. How does the allyl group influence the compound’s reactivity in nucleophilic substitution vs. oxidation?

  • Reactivity Analysis :
  • Oxidation : The allyl group can undergo epoxidation (e.g., with mCPBA) or ozonolysis to yield aldehydes, enabling further functionalization .
  • Substitution : Allylic positions are susceptible to nucleophilic attack (e.g., thiols or amines) under basic conditions, forming thioether or secondary amine derivatives .
    • Structural Comparison :
DerivativeReactivity Profile
N-AllylHigh allylic substitution
N-BenzylAromatic electrophilic substitution
N-AcetylStable to oxidation
Based on benzamide analogs .

Q. What strategies validate the biological activity of this compound against inflammatory targets?

  • Experimental Design :
  • In vitro : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare with N-(2-aminophenyl)-3,4-dimethoxybenzamide, which shows IC50_{50} values of ~12 µM for COX-2 inhibition .
  • SAR Studies : Modify the allyl group to propargyl or cyclopropyl analogs to assess steric/electronic effects on target binding .

Data Contradictions and Resolution

  • Issue : Conflicting reports on mutagenicity of benzamide derivatives.
    • Resolution : Ames II testing for this compound is critical, as mutagenicity varies with substituents. For example, N-ethyl analogs show lower mutagenicity (comparable to benzyl chloride) than anomeric amides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.